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Introduction

Ampreloxetine (TD-9855) is an investigational, once-daily, selective norepinephrine reuptake
inhibitor (NRI) currently in late-stage clinical development for the treatment of symptomatic
neurogenic orthostatic hypotension (nOH) in patients with multiple system atrophy (MSA).[1][2]
NOH is a debilitating manifestation of several neurodegenerative diseases, characterized by a
significant drop in blood pressure upon standing, leading to dizziness, lightheadedness, and an
increased risk of falls.[1] Ampreloxetine's mechanism of action, which involves blocking the
norepinephrine transporter (NET), aims to increase the availability of norepinephrine at the
neurovascular junction, thereby enhancing vasoconstriction and improving orthostatic
tolerance.[3][4]

These application notes provide a summary of quantitative data from clinical trials, detailed
experimental protocols for both preclinical and clinical evaluation, and visualizations of key
pathways and workflows relevant to the long-term administration of Ampreloxetine in chronic
disease models.

Signaling Pathway of Ampreloxetine
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Ampreloxetine is a selective inhibitor of the norepinephrine transporter (NET), which is
primarily located on the presynaptic membrane of noradrenergic neurons.[3] By blocking NET,
Ampreloxetine prevents the reuptake of norepinephrine from the synaptic cleft, leading to an
accumulation of norepinephrine and enhanced activation of adrenergic receptors on
postsynaptic cells, such as vascular smooth muscle cells. This enhanced signaling results in
increased vasoconstriction and a subsequent rise in blood pressure, which is particularly
beneficial in counteracting the effects of nOH.[5][6]
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Caption: Mechanism of action of Ampreloxetine.

Quantitative Data from Clinical Studies

The following tables summarize key quantitative data from clinical trials investigating the long-
term administration of Ampreloxetine in patients with nOH due to MSA.

Table 1: Efficacy of Ampreloxetine in Patients with MSA (REDWOOD Study Subgroup
Analysis)[7][8]
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. Mean
Outcome Ampreloxetine .
Placebo (n=20) Difference p-value
Measure (n=20)
(95% CI)
Change in OHSA
Composite Score  Stable Worsened -1.6 0.0056
at Week 6
Change in
OHDAS Item 1
) Stable Worsened -2.0 0.0147
(Walking) at
Week 6
Change in 3-
minute Standing
_ 5.6 £ 4.14 (SE) -10.0+4.45(SE) 15.6 <0.05
Systolic BP
(mmHg)
Odds Ratio of
Treatment - - 0.28 (0.05, 1.22) -

Failure

Table 2: Pharmacodynamic Effects of Ampreloxetine (Phase 2 Study)[9][10]

Biomarker Change from Baseline p-value
Plasma Norepinephrine (NE) t 71% < 0.005
Plasma 3,4-

1 22% <0.05

dihydroxyphenylglycol (DHPG)

NE:DHPG Ratio Significantly Increased <0.001

Experimental Protocols
Preclinical Evaluation in an Animal Model of Orthostatic
Hypotension
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This protocol describes a representative study to evaluate the long-term efficacy of
Ampreloxetine in a rat model of orthostatic hypotension induced by an alpha-adrenergic
antagonist.

1. Animal Model and Induction of Orthostatic Hypotension:
e Animals: Male Sprague-Dawley rats (250-300g).

e Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum
access to food and water.

 Induction: Administer prazosin (an alpha-1 adrenergic antagonist) at a dose of 1 mg/kg,
intraperitoneally (i.p.), 30 minutes prior to orthostatic challenge to induce a state of
orthostatic intolerance.

2. Experimental Groups:

e Group 1: Vehicle control (e.g., saline) + Prazosin

o Group 2: Ampreloxetine (e.g., 10 mg/kg, oral gavage) + Prazosin
e Group 3: Ampreloxetine (e.g., 30 mg/kg, oral gavage) + Prazosin
3. Long-Term Administration:

o Administer Ampreloxetine or vehicle daily for 4 weeks.

4. Orthostatic Challenge (Tilt-Table Test):

o Perform a tilt-table test at baseline (before treatment) and weekly throughout the 4-week
treatment period.

o Anesthetize rats (e.g., with a combination of ketamine and xylazine).
« Insert a catheter into the femoral artery for continuous blood pressure monitoring.

e Secure the rat to a tilt table in a supine position.
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After a stabilization period, tilt the table to a 60-degree head-up position for 10 minutes.
Record mean arterial pressure (MAP) and heart rate (HR) continuously.
. Outcome Measures:
Primary: Change in MAP in response to the tilt challenge.
Secondary: Change in HR, and assessment of autonomic reflex function.

. Workflow Diagram:
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Caption: Preclinical experimental workflow.
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Clinical Trial Protocol: Randomized Withdrawal Study
(Based on CYPRESS and REDWOOD studies)[7][11][12]

This protocol outlines a typical Phase 3 clinical trial design for evaluating the long-term efficacy
and safety of Ampreloxetine in patients with nOH due to MSA.

1. Study Design: A multicenter, randomized, double-blind, placebo-controlled withdrawal study.

2. Patient Population: Patients aged 18-80 years with a diagnosis of MSA and symptomatic
nOH.

3. Study Periods:

e Screening Period (up to 4 weeks): Assess eligibility criteria, obtain informed consent, and
collect baseline data.

e Open-Label Treatment Period (12-20 weeks): All patients receive Ampreloxetine (e.g., 10
mg once daily). Responders are identified based on predefined criteria (e.g., improvement in
OHSA score).

o Randomized Withdrawal Period (6-8 weeks): Responders are randomized in a 1:1 ratio to
either continue Ampreloxetine or switch to a placebo.

e Long-Term Extension Period (up to 104 weeks): Patients who complete the randomized
withdrawal period may be eligible to receive open-label Ampreloxetine.

4. Key Assessments:

» Efficacy:
o Orthostatic Hypotension Symptom Assessment (OHSA) composite score.
o Orthostatic Hypotension Daily Activities Scale (OHDAS).

o Orthostatic vital signs (blood pressure and heart rate measurements in supine and
standing positions).

o Safety:
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o Adverse event monitoring.
o Electrocardiograms (ECGSs).
o Laboratory safety tests.

. Statistical Analysis:

The primary efficacy endpoint is typically the change from randomization baseline in the
OHSA composite score at the end of the randomized withdrawal period.

Analysis is performed using a mixed model for repeated measures (MMRM).

. Workflow Diagram:
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Caption: Clinical trial workflow diagram.

Conclusion

The long-term administration of Ampreloxetine shows promise in the management of nOH, a
chronic and debilitating condition. The data from clinical trials suggest a durable effect on
symptom improvement and orthostatic blood pressure. The provided protocols offer a
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framework for the continued investigation of Ampreloxetine and other selective
norepinephrine reuptake inhibitors in both preclinical and clinical settings. Further research is
warranted to fully elucidate the long-term safety and efficacy profile of Ampreloxetine and its
potential application in other chronic diseases characterized by autonomic dysfunction.
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PDF]. Available at: [https://www.benchchem.com/product/b605500#long-term-administration-
of-ampreloxetine-in-chronic-disease-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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